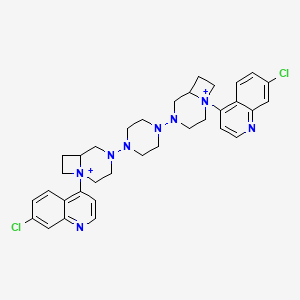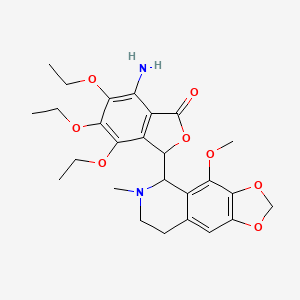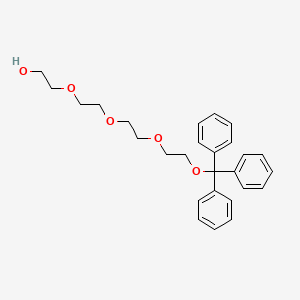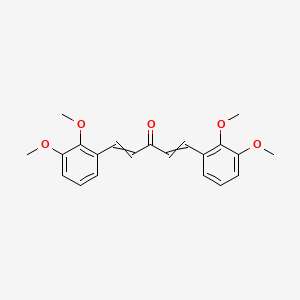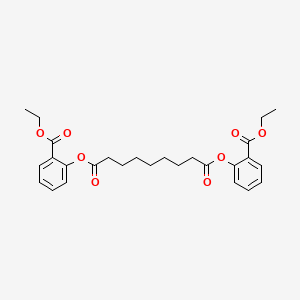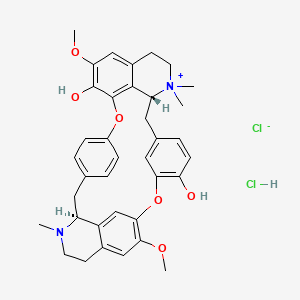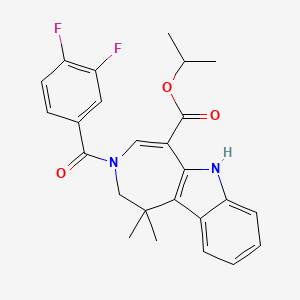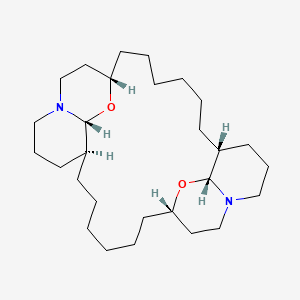
キセストスポンジンC
概要
説明
科学的研究の応用
Xestospongin C has a wide range of scientific research applications, including:
作用機序
将来の方向性
Xestospongin C has been widely used in various types of cells and tissues for investigating the structure and function of IP3Rs and Ca2+ signaling in neuronal and nonneuronal cells . It has been suggested that Xestospongin C may inhibit Ca2+ release and consequently may attenuate degranulation . The effect of Xestospongin C on this pathway should be clarified in future studies .
生化学分析
Biochemical Properties
Xestospongin C plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It antagonizes the calcium-releasing action of inositol-1,4,5-triphosphate (IP3) at the receptor level . This interaction with IP3 receptors is crucial in regulating intracellular calcium levels, which are vital for various cellular processes .
Cellular Effects
Xestospongin C has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks the increase in intracellular calcium in vascular smooth muscle cells . It also inhibits the sarcoplasmic reticulum Ca2+ ATPase pump at certain concentrations .
Molecular Mechanism
The molecular mechanism of action of Xestospongin C involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a selective, reversible inositol 1,4,5-trisphosphate receptor (IP3R) inhibitor . It blocks IP3-induced Ca2+ release from cerebellar microsomes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xestospongin C can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Xestospongin C vary with different dosages in animal models
Metabolic Pathways
Xestospongin C is involved in several metabolic pathways, including those involving enzymes or cofactors. It plays a role in the regulation of intracellular calcium levels, which are crucial for various cellular processes .
準備方法
合成経路と反応条件
ケストスポンギン C は、一連の複雑な有機反応によって合成することができます。 合成経路は通常、マクロ環状ビス-1-オキサキノリジジンコアの構築、続いて目的の構造を得るための官能基修飾を含みます 。合成には、温度、pH、特定の触媒および試薬の使用など、反応条件の正確な制御が必要です。
工業生産方法
ケストスポンギン C の工業生産は、合成の複雑さと天然資源の入手可能性のため、広く報告されていません。 合成有機化学の進歩は、将来的により効率的な工業生産方法への道を切り開く可能性があります .
化学反応の分析
反応の種類
ケストスポンギン C は、次のようなさまざまな化学反応を起こします。
酸化: ケストスポンギン C は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます 。反応条件は通常、目的の変換を実現するために、制御された温度、特定の溶媒、触媒を含みます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生成する可能性があり、置換反応は新しい官能基を導入して、化合物の生物活性を高めることができます .
科学研究の応用
ケストスポンギン C は、次のような幅広い科学研究の応用を持っています。
類似化合物との比較
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound Xestospongin c involves a convergent synthesis approach, where two key intermediates are synthesized separately and then coupled together to form the final product.", "Starting Materials": [ "4-methoxyphenol", "2,4-dimethoxybenzaldehyde", "3,4-dimethoxybenzaldehyde", "3,4-dimethoxyphenethylamine", "4-bromo-2-methoxyphenol", "2,4-dimethoxyphenol", "3,4-dimethoxyphenol", "3,4-dimethoxybenzyl alcohol", "3,4-dimethoxybenzyl bromide", "4-bromo-2-methoxybenzaldehyde", "3,4-dimethoxybenzylamine", "3,4-dimethoxybenzyl isocyanate", "3,4-dimethoxybenzyl azide", "2,4-dimethoxyphenyl isocyanate", "2,4-dimethoxyphenyl azide", "3,4-dimethoxyphenyl isocyanate", "3,4-dimethoxyphenyl azide", "3,4-dimethoxybenzyl chloride", "2,4-dimethoxybenzyl chloride" ], "Reaction": [ "Synthesis of intermediate A: 4-methoxyphenol is reacted with 2,4-dimethoxybenzaldehyde using a Claisen-Schmidt condensation reaction to form 3,5-bis(2,4-dimethoxyphenyl)-4H-1-benzopyran-4-one.", "Synthesis of intermediate B: 3,4-dimethoxybenzaldehyde is reacted with 3,4-dimethoxyphenethylamine using a Mannich reaction to form N-(3,4-dimethoxybenzyl)-N-(3,4-dimethoxyphenethyl)amine.", "Coupling of intermediates A and B: Intermediate A and intermediate B are coupled together using a reductive amination reaction to form Xestospongin c." ] } | |
CAS番号 |
88903-69-9 |
分子式 |
C28H50N2O2 |
分子量 |
446.7 g/mol |
IUPAC名 |
(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |
InChIキー |
PQYOPBRFUUEHRC-HCKQMYSWSA-N |
異性体SMILES |
C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |
SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
正規SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Xestospongin C; Xestospongin-C; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Xestospongin C?
A1: Xestospongin C primarily targets IP3Rs, a family of Ca2+ channels located on the endoplasmic reticulum (ER) membrane. [, , , , ] These receptors play a crucial role in regulating intracellular Ca2+ signaling by releasing Ca2+ from the ER into the cytoplasm upon binding to IP3. [, , , , ]
Q2: What are the downstream consequences of Xestospongin C inhibiting IP3Rs?
A2: Inhibiting IP3Rs with Xestospongin C disrupts IP3-mediated Ca2+ signaling, impacting various cellular processes regulated by Ca2+, such as:
- Smooth muscle contraction: Xestospongin C attenuates contractions induced by agonists that act through the IP3 pathway in various smooth muscle types, including vascular smooth muscle. [, , , , ]
- Neurotransmitter release: Studies have shown Xestospongin C can inhibit glutamate release from neurons, which is dependent on intracellular Ca2+ signaling. [, ]
- Cell proliferation and apoptosis: Xestospongin C has demonstrated the ability to modulate cell proliferation and apoptosis in different cell types, highlighting the role of IP3R-mediated Ca2+ signaling in these processes. [, , ]
Q3: Does Xestospongin C exhibit any off-target effects?
A4: Research indicates that Xestospongin C may also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, albeit at higher concentrations than required for IP3R inhibition. [] This finding necessitates careful interpretation of experimental results and consideration of potential off-target effects.
Q4: What is the molecular formula and weight of Xestospongin C?
A5: Xestospongin C (C30H42N2O6) has a molecular weight of 526.66 g/mol. []
Q5: How has the structure-activity relationship (SAR) of Xestospongin C been investigated?
A6: Several studies have explored the SAR of Xestospongin C and its analogs. Modifying the macrocyclic ring structure, substituent groups, and stereochemistry has revealed crucial elements for its potency and selectivity toward IP3R subtypes. [] For instance, the presence of the C2-symmetric macrocycle and the specific stereochemistry at C9 are critical for its activity. []
Q6: What analytical techniques are employed to characterize and quantify Xestospongin C?
A6: Commonly used techniques for Xestospongin C analysis include:
- High-performance liquid chromatography (HPLC): HPLC enables separation and quantification of Xestospongin C in complex mixtures. []
- Mass spectrometry (MS): MS techniques are employed for structural characterization and sensitive detection of Xestospongin C and its metabolites. []
- Nuclear magnetic resonance (NMR) spectroscopy: NMR provides detailed structural information about Xestospongin C. []
Q7: What are the known toxicological properties of Xestospongin C?
A7: While Xestospongin C is a valuable research tool, its toxicological profile requires further investigation. Information on its long-term effects, potential for carcinogenicity, mutagenicity, and reproductive toxicity is limited. Therefore, appropriate safety measures should be taken when handling and using this compound.
Q8: What are the potential therapeutic applications of Xestospongin C?
A8: Given its role in modulating intracellular Ca2+ signaling, Xestospongin C holds promise as a potential therapeutic agent for conditions involving dysregulated Ca2+ homeostasis, such as:
- Neurological disorders: Xestospongin C's ability to attenuate glutamate excitotoxicity suggests potential for treating conditions like Alzheimer's disease, Parkinson's disease, and stroke. [, ]
- Cardiovascular diseases: Xestospongin C's effects on vascular smooth muscle contraction and cardiac myocyte function warrant further investigation for its potential in treating hypertension, heart failure, and arrhythmias. [, ]
- Inflammatory conditions: Modulating inflammatory responses through IP3R inhibition makes Xestospongin C a potential target for treating inflammatory diseases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




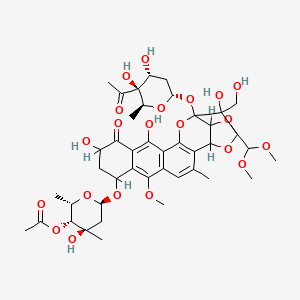
![[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate](/img/structure/B1683263.png)


